N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine
CAS No.:
Cat. No.: VC15834057
Molecular Formula: C13H23N3S
Molecular Weight: 253.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23N3S |
|---|---|
| Molecular Weight | 253.41 g/mol |
| IUPAC Name | 2-N-(cyclohexylmethyl)-2-N-propan-2-yl-1,3-thiazole-2,4-diamine |
| Standard InChI | InChI=1S/C13H23N3S/c1-10(2)16(13-15-12(14)9-17-13)8-11-6-4-3-5-7-11/h9-11H,3-8,14H2,1-2H3 |
| Standard InChI Key | KACOZLNKQSDSRY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N(CC1CCCCC1)C2=NC(=CS2)N |
Introduction
N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine is a synthetic organic compound characterized by its thiazole core and two amine functional groups. The compound features a cyclohexylmethyl group and an isopropyl group attached to the nitrogen atoms at the second position of the thiazole ring. Its molecular formula is C13H20N4S, indicating a structure that may exhibit significant biological activity due to the presence of the thiazole moiety, which is known for its role in various pharmacological applications .
Synthesis Methods
The synthesis of N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine typically involves multi-step organic reactions. Common methods may include condensation reactions, nucleophilic substitutions, or other organic transformations tailored to introduce the specific substituents on the thiazole ring.
Comparison with Similar Compounds
Several compounds share structural similarities with N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine, differing mainly in their substituents. These variations can lead to different biological activity profiles and application potentials.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine | Similar thiazole core with ethyl group | Potentially different biological activity profile |
| N2-(Isobutyl)-N2-propylthiazole-2,4-diamine | Isobutyl group instead of cyclohexylmethyl | Variations in solubility and potency |
| 5-Methylthiazole-2,4-diamine | Methyl substitution on thiazole ring | Known for specific antimicrobial properties |
Safety and Handling
N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine is classified as a hazardous substance due to its potential to cause skin and eye irritation and respiratory system toxicity. Handling requires proper protective equipment and adherence to safety protocols .
Future Research Directions
Further research is needed to fully explore the biological activities and potential applications of N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine. Techniques such as molecular docking simulations and binding assays can be employed to evaluate interactions with target proteins and assess its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume